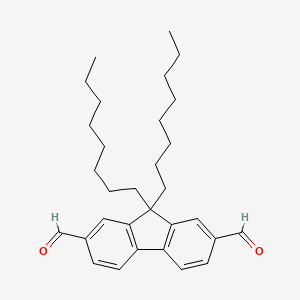

9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde

Overview

Description

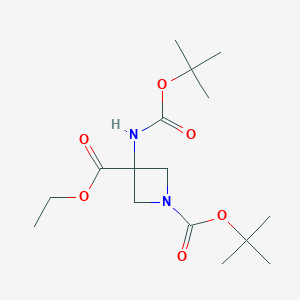

9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde is a chemical compound with the molecular formula C31H42O2 . It is an intermediate for polymeric light-emitting diodes . It can be used for the synthesis of polymer semiconductors, engaging either Suzuki coupling or Stille coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 446.664 Da and a monoisotopic mass of 446.318481 Da . More details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

This compound exhibits excellent redox activity . It can be used as a reactant to synthesize hyperbranched conjugated conductive copolymers .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 582.6±43.0 °C at 760 mmHg, and a flash point of 212.2±25.2 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 16 freely rotating bonds .Scientific Research Applications

Electronic and Optical Materials

9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde has been pivotal in the development of advanced electronic and optical materials. For instance, it has been used in the fabrication of light-emitting devices. A synthetic route that leads to defect-free polyfluorenes was found to minimize green emission attributable to fluorenone formation in these devices, compared to those fabricated with conventionally synthesized 9,9-dioctyl-9H-fluorene (Cho et al., 2007). Moreover, a new non-fullerene electron acceptor based on this chemical showed promising results in solution-processable bulk-heterojunction devices with a power conversion efficiency of 1.16% (Gupta et al., 2015).

Near-Infrared Laser Protection

This compound has also been a part of the development of materials for near-infrared laser protection. A series of functional polyacetylenes bearing the fluorene moiety demonstrated novel near-infrared laser protection properties and enhanced thermal stability (Zhao et al., 2017). The optical limiting mechanism for laser protection mainly originated from two-photon absorption (TPA) of molecules in the resulting polyacetylenes.

Solar Energy Conversion

In the realm of solar energy, the application of this compound has been explored in dye-sensitized solar cells (DSSCs). New organic dyes containing fluorene functionalized with imidazole chromophores demonstrated moderate efficiency up to 3.44% (Kumar et al., 2014). The presence of additional imidazole on the fluorene led to high open-circuit voltage in the devices, showing the impact of molecular structure on the performance of DSSCs.

Electrochromic Materials

The compound has been used in the design and synthesis of electrochromic polymers, displaying excellent redox activity and electrochromic performance (Jiang et al., 2016). These materials exhibited significant changes in optical properties upon electrochemical stimulation, making them suitable for applications in smart windows and displays.

properties

IUPAC Name |

9,9-dioctylfluorene-2,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-24H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQJNVBHJBLVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699661 | |

| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380600-91-9 | |

| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.